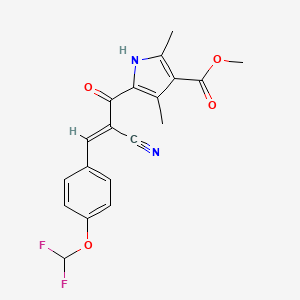
(E)-methyl 5-(2-cyano-3-(4-(difluoromethoxy)phenyl)acryloyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-methyl 5-(2-cyano-3-(4-(difluoromethoxy)phenyl)acryloyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate is a useful research compound. Its molecular formula is C19H16F2N2O4 and its molecular weight is 374.344. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(E)-methyl 5-(2-cyano-3-(4-(difluoromethoxy)phenyl)acryloyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antimicrobial properties, cytotoxicity, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The compound features a pyrrole core, which is known for its diverse biological activities. The structural components include:
- Pyrrole ring : A five-membered aromatic ring contributing to the compound's reactivity.
- Cyano group : Enhances electron-withdrawing properties, potentially increasing biological activity.
- Difluoromethoxyphenyl group : May influence lipophilicity and interaction with biological targets.
Antimicrobial Activity
Research indicates that derivatives of pyrrole compounds exhibit significant antimicrobial properties, particularly against Mycobacterium tuberculosis (M. tuberculosis). A study examining various 2,5-dimethylpyrrole derivatives demonstrated that certain analogues showed promising inhibitory effects against both drug-sensitive and multidrug-resistant strains of M. tuberculosis. Notably, compounds with specific substitutions at the pyrrole position exhibited minimum inhibitory concentrations (MICs) ranging from 0.40μg/mL to over 25μg/mL, illustrating their potential as antimycobacterial agents .
Table 1: Minimum Inhibitory Concentrations (MIC90) of Pyrrole Derivatives Against M. tuberculosis
| Compound | R Group | MIC90 (µg/mL) |
|---|---|---|
| 5a | - | 1.74 ± 0.28 |
| 5b | - | 16.26 ± 3.80 |
| 5q | - | 0.40 ± 0.03 |
| 5r | - | 0.49 ± 0.26 |
Cytotoxicity Profiles
The cytotoxicity of the compound was assessed against human pulmonary fibroblasts and murine macrophages using the MRC-5 and J774A.1 cell lines respectively. Selectivity indices (SI) were calculated to evaluate the safety profile of the most active compounds. For instance, compound 5r exhibited an excellent SI of 144.86 against macrophages and 177.29 against fibroblasts, indicating low cytotoxicity alongside potent antimicrobial activity .
Table 2: Cytotoxicity and Selectivity Indices of Pyrrole Derivatives
| Compound | Cytotoxicity (IC50 µg/mL) | SI (Macrophages) | SI (Fibroblasts) |
|---|---|---|---|
| 5n | >25 | - | - |
| 5q | <10 | - | - |
| 5r | <10 | 144.86 | 177.29 |
The mechanism by which these pyrrole derivatives exert their antimicrobial effects likely involves interaction with essential bacterial targets such as enzymes or structural proteins critical for bacterial survival and replication. Computational studies suggest that these compounds can bind effectively to targets within the bacterial cell wall synthesis pathway, potentially inhibiting the function of transport proteins involved in mycobacterial lipid biosynthesis .
Case Studies and Research Findings
- Study on Antitubercular Activity : A systematic evaluation of various pyrrole derivatives led to the identification of new candidates with significant activity against M. tuberculosis strains, including MDR isolates . The research emphasized the importance of structural modifications in enhancing bioactivity.
- Cytotoxicity Assessment : In vitro studies demonstrated that while some derivatives were effective against M. tuberculosis, they also maintained a favorable safety profile with low cytotoxicity against human cells . This balance is crucial for developing therapeutics that are both effective and safe.
特性
IUPAC Name |
methyl 5-[(E)-2-cyano-3-[4-(difluoromethoxy)phenyl]prop-2-enoyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F2N2O4/c1-10-15(18(25)26-3)11(2)23-16(10)17(24)13(9-22)8-12-4-6-14(7-5-12)27-19(20)21/h4-8,19,23H,1-3H3/b13-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLLQRBOOSAWEJK-MDWZMJQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=C1C(=O)OC)C)C(=O)C(=CC2=CC=C(C=C2)OC(F)F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(NC(=C1C(=O)OC)C)C(=O)/C(=C/C2=CC=C(C=C2)OC(F)F)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













